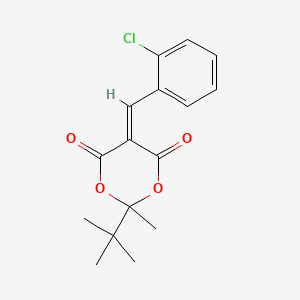
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as DCB, is a heterocyclic compound that has been widely used in scientific research due to its unique chemical structure and properties. DCB has been studied extensively for its applications in various fields such as chemistry, biology, and medicine.
作用機序
The mechanism of action of 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is not fully understood. However, it is believed that 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione exerts its biological effects by interacting with various cellular targets such as enzymes and receptors. 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to inhibit the activity of certain enzymes such as DNA topoisomerase and histone deacetylase. It has also been shown to bind to certain receptors such as the GABA-A receptor.
Biochemical and Physiological Effects
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the activity of certain enzymes and receptors. 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has some limitations for lab experiments. It is toxic and must be handled with care. It is also relatively expensive compared to other compounds.
将来の方向性
There are several future directions for the study of 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. One area of research is the development of new synthetic methods for 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione and its derivatives. Another area of research is the study of the biological activities of 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione and its derivatives. This includes the study of the mechanism of action, the identification of new cellular targets, and the development of new therapeutic applications. Additionally, the development of new fluorescent probes based on 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is an area of research with potential applications in imaging and sensing.
合成法
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione can be synthesized through a multistep reaction process. The first step involves the reaction between tert-butyl acetoacetate and 2-chlorobenzaldehyde to form 2-tert-butyl-5-(2-chlorobenzylidene)-1,3-dioxane-4,6-dione. The second step involves the reaction between the intermediate product and methylmagnesium bromide to form 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. The synthesis method of 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been widely used in scientific research due to its unique chemical structure and properties. It has been used as a building block in the synthesis of various compounds such as chiral ligands, heterocyclic compounds, and natural products. 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been studied for its applications in medicinal chemistry. It has been shown to have anticancer, antifungal, and antibacterial properties. 2-tert-butyl-5-(2-chlorobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been studied for its potential use as a fluorescent probe for detecting metal ions.
特性
IUPAC Name |
2-tert-butyl-5-[(2-chlorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO4/c1-15(2,3)16(4)20-13(18)11(14(19)21-16)9-10-7-5-6-8-12(10)17/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTKGVDHHBPRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CC=C2Cl)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-[(2-chlorophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5539625.png)

![1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine](/img/structure/B5539637.png)
![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5539642.png)

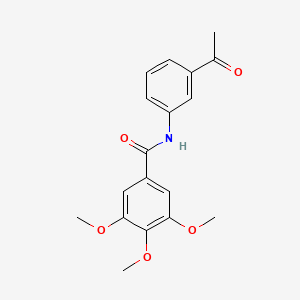
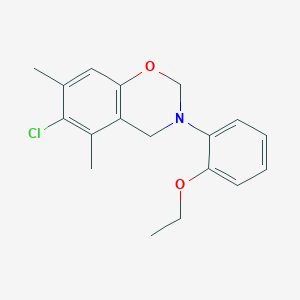
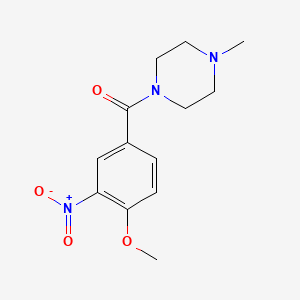
![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)
![2-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}ethyl)morpholine dihydrochloride](/img/structure/B5539704.png)
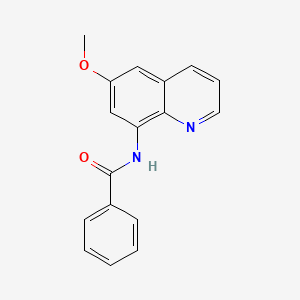
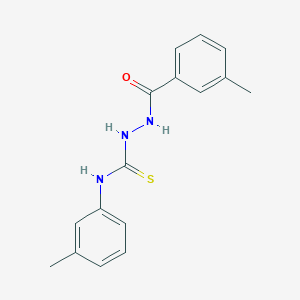
![(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)
